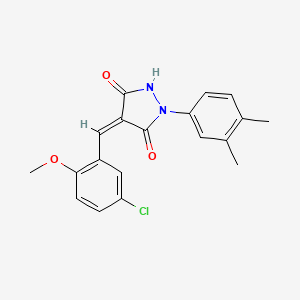![molecular formula C20H15N3O5 B5912674 N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912674.png)
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide, also known as ANFV, is a chemical compound that has been widely studied for its potential applications in scientific research. ANFV is a derivative of furan and has been found to have significant biological activity, making it a promising candidate for further investigation.
Mechanism of Action
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of potential future directions for research on N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide. One area of interest is the development of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide's potential as a treatment for other inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide and its potential applications in drug development.
Synthesis Methods
The synthesis of N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide involves the reaction of aniline with 4-nitrobenzaldehyde, followed by the addition of furan-2-carboxylic acid. The resulting compound is then purified using column chromatography.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide has been studied extensively for its potential applications in scientific research. It has been found to have significant biological activity, including anti-tumor and anti-inflammatory effects. N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-furamide has also been found to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(21-15-5-2-1-3-6-15)17(22-20(25)18-7-4-12-28-18)13-14-8-10-16(11-9-14)23(26)27/h1-13H,(H,21,24)(H,22,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKHLMKHWEZMO-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(4-nitrophenyl)-3-oxo-3-(phenylamino)prop-1-en-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)


![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)